molecular formula C10H12BrN3 B086802 Guanisoquine CAS No. 154-73-4

Guanisoquine

Cat. No. B086802
CAS RN: 154-73-4
M. Wt: 254.13 g/mol
InChI Key: ICLLENNEPRZLAP-UHFFFAOYSA-N
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Description

Guanisoquine is a chemical compound with the molecular formula C10H12BrN3 . It is a derivative of guanidine .


Synthesis Analysis

The synthesis of guanidine derivatives, which Guanisoquine is a part of, has been a subject of interest in recent years . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .


Molecular Structure Analysis

The molecular structure of Guanisoquine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Guanisoquine molecule contains a total of 27 bond(s) including 15 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten .


Chemical Reactions Analysis

Guanidine-linked NHC can be achieved easily through reacting amino-NHC with carbodiimide . Subsequently, guanidine-NHC Ag and Cu complexes were isolated and fully characterized . These Cu complexes are found to be versatile catalysts for hydroboration, semihydrogenation and carboboration of alkyne .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Guanisoquine are essential to understand its function as a biomaterial . These properties include temperature, electrical conductivity, pH, total solids, total suspended solids, total solids and alkali, calcium, magnesium, sodium, dissolved oxygen, chemical oxygen demand and salinity .

Scientific Research Applications

  • Guanisoquin was found to be an effective antihypertensive agent in dogs, with chronic administration showing positive results. It also demonstrated peripheral vascular activity and local anesthetic properties in guinea pigs (Scriabine et al., 1965).

  • A fluorometric method for determining guanisoquin in biological fluids was developed, with studies indicating that the drug is poorly absorbed orally and rapidly removed from the blood in rats and dogs (Chang & Pinson, 1967).

  • Guanidine derivatives like guanisoquin exert multiple metabolic effects on the sympathetic neuron-receptor complex, which are significant in understanding their pharmacological action (Pettinger & Horst, 1971).

  • The study of guanidine compounds, including guanisoquin, has highlighted their potential in various therapeutic applications, ranging from CNS drugs to anti-inflammatory and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).

  • Guanidine derivatives have been investigated for their adrenergic neuron-blocking effects, with some studies showing that compounds like guanisoquin can decrease blood pressure in rats (Grosso et al., 1980).

  • The effects of guanidine derivatives, including guanisoquin, on mitochondrial metabolism have been explored. These drugs have been found to inhibit oxidative phosphorylation, which could have implications for their use in adrenergic neuron blockade (Malmquist & Oates, 1968).

properties

IUPAC Name

7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9/h1-2,5H,3-4,6H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLLENNEPRZLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165508
Record name Guanisoquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanisoquine

CAS RN

154-73-4
Record name 7-Bromo-3,4-dihydro-2(1H)-isoquinolinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanisoquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanisoquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANISOQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/307YLU08D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C FRELIN, P VIGNE, P BARBRY… - European journal of …, 1986 - Wiley Online Library
… 3 shows that guanochlor, guanoxan, guanethidine and guanisoquine all inhibit the activity of … , guanisoquine and guanochlor respectively. Under identical experimental conditions the …
Number of citations: 47 febs.onlinelibrary.wiley.com
ALA Boura, AF Green… - … of antihypertensive drugs …, 1984 - books.google.com
… Bretylium is a quaternary ammonium salt and the remainder are guanidines or substituted guanidines, in the case of debrisoquine and guanisoquine the guanidine structure being …
Number of citations: 11 books.google.com
C FRELIN, P VJGNE, P BARBRY, M LAZDUNSKI - Eur J Biochcm, 1986 - academia.edu
… 3 shows that guanochlor, guanoxan, guanethidine and guanisoquine all inhibit the activity of … , guanisoquine and guanochlor respectively. Under identical experimental conditions the …
Number of citations: 0 www.academia.edu
C Frelin, P Vigne, M Lazdunski - Cardiac Glycosides 1785–1985 …, 1986 - Springer
… The Na+JH+ exchanger is also inhibited by derivatives of guanidinium that are unrelated to the amiloride series like guanochlor, guanoxan, guanisoquine and guanethidine (13). These …
Number of citations: 6 link.springer.com
A Pletscher - Frontiers in catecholamine research, 1973 - Elsevier
Publisher Summary This chapter describes the impact of monoamine research on drug development. The quasi-exponential course of progress since the mid-20th century in the field of …
Number of citations: 16 www.sciencedirect.com
A PLETSCHER - … in Catecholamine Research: Proceedings of the …, 2014 - books.google.com
… Bretylium, bethanidine, guanethidine, guanisoquine and debrisoquine lower arterial blood pressure probably by a peripheral mechanism. The drugs are taken up into the noradrenergic …
Number of citations: 0 books.google.com
CS Sweet, EH Blaine - Pharmacology of Antihypertensive Drugs, 2013 - books.google.com
The enzyme, renin, hydrolyzes angiotensinogen, a circulating 62-globulin produced by the liver, to produce a biologically inactive decapeptide, angiotensin-I. It is the function of …
Number of citations: 26 books.google.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
小澤光, 弘中豊 - 日本薬理学雑誌, 1975 - jstage.jst.go.jp
dl-Mandelamidine (MA) の持続性降圧作用の機序について guanethidine と比較検討した. 麻酔した動物の血圧に対して MA (10~ 30mg/kg, iv) により一過性の血圧下降とそれに続く緩徐で持続的…
Number of citations: 0 www.jstage.jst.go.jp
小澤光, 弘中豊 - 日本薬理学雑誌, 1975 - jlc.jst.go.jp
dl-Mandelamidine (MA) の持続性降圧作用の機序についてguanethidineと比較検討した.麻酔した動物の血圧に対してMA (10~30mg/kg, iv) により一過性の血圧下降とそれに続く緩徐で持続的な…
Number of citations: 4 jlc.jst.go.jp

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